ethyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Description

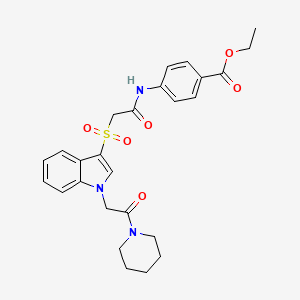

Ethyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate (CAS: 878057-39-7, C₂₆H₂₉N₃O₆S, MW: 511.59) is a synthetic indole derivative featuring a sulfonamide linkage, a piperidinylethyl group, and a benzoate ester (Fig. 1). Its structure integrates multiple pharmacophoric elements:

- Indole core: Known for modulating protein-protein interactions and kinase inhibition .

- Sulfonyl acetamido bridge: Enhances solubility and hydrogen-bonding capacity .

- Piperidine moiety: Contributes to lipophilicity and receptor binding .

- Ethyl benzoate ester: Stabilizes the compound during synthesis and influences bioavailability .

This compound is primarily studied as a precursor for antiproliferative agents targeting monocarboxylate transporters (MCTs) or inflammatory pathways .

Properties

IUPAC Name |

ethyl 4-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6S/c1-2-35-26(32)19-10-12-20(13-11-19)27-24(30)18-36(33,34)23-16-29(22-9-5-4-8-21(22)23)17-25(31)28-14-6-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAARGPAPMHNCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C20H26N4O4S

- Molecular Weight : 422.51 g/mol

- IUPAC Name : Ethyl 4-[2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido]benzoate

This compound exhibits multiple biological activities:

- Inhibition of Enzymatic Activity : The compound has shown potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in various signaling pathways involved in inflammation and cancer progression .

- Antitumor Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential use in cancer therapy. The mechanism involves the modulation of cell cycle-related proteins, including cyclin-dependent kinases (CDKs) .

- Anti-inflammatory Properties : The compound has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and ILs, thereby providing therapeutic benefits for inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on human breast cancer cells (MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells, corroborating the compound's potential as an anticancer agent .

Case Study 2: Anti-inflammatory Action

In an animal model of asthma, the compound was administered to assess its anti-inflammatory properties. Results showed a marked decrease in airway hyperresponsiveness and reduced levels of eosinophils in bronchoalveolar lavage fluid compared to control groups. This suggests that this compound may be beneficial for treating asthma and other inflammatory conditions .

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities:

Phosphodiesterase Inhibition

Ethyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate has shown potential as a selective phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating intracellular signaling pathways, particularly those involved in inflammation and cancer progression.

Observed Effect :

- IC50 Value : Approximately 20.8 µM for PDE4D inhibition.

Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential use in cancer therapy. The mechanism appears to involve the modulation of proteins associated with the cell cycle.

Case Study :

A study on human breast cancer cells (MDA-MB-231) revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of around 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells.

Anti-inflammatory Properties

The compound has exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and interleukins (ILs). This suggests potential therapeutic applications for inflammatory diseases.

Case Study :

In an animal model of asthma, administration of the compound led to decreased airway hyperresponsiveness and reduced eosinophil levels in bronchoalveolar lavage fluid compared to control groups.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| PDE Inhibition | IC50 = 20.8 µM (selective for PDE4D) | |

| Antitumor Activity | Induces apoptosis in MDA-MB-231 cells | |

| Anti-inflammatory | Reduces TNF-alpha levels in lung tissue | |

| Cytotoxicity | Selectively cytotoxic to tumor cells |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

(a) Ethyl 2-(3-formyl-1H-indol-1-yl) acetate (Compound 14, )

- Structure : Shares the indole core and ethyl acetate group but lacks the sulfonamide and benzoate substituents.

(b) Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate ()

- Structure : Contains a pyridoindole scaffold fused with a benzoate ester.

- Key Difference : The pyridoindole system increases aromaticity and rigidity compared to the flexible piperidinylethyl chain in the target compound. This may reduce metabolic degradation but increase toxicity risks (H302, H315 hazards) .

(c) 1-(2-(Piperidin-1-yl)ethyl)-1H-indole-3-carbaldehyde ()

- Structure : Shares the indole-piperidinylethyl motif but replaces the sulfonyl-acetamido-benzoate with an aldehyde group.

- Key Difference : The aldehyde enables hydrazone formation (e.g., compound 6a in ), whereas the sulfonamide in the target compound favors hydrogen bonding with biological targets .

(d) Ethyl 4-(5-bromo-3-(piperidin-1-ylmethyl)-1H-indol-1-yl)butanoate (Compound 28, )

- Structure: Features a brominated indole and a butanoate ester.

- Key Difference: The bromine atom introduces steric and electronic effects that may enhance halogen bonding with receptors, while the butanoate ester increases lipophilicity compared to the benzoate group .

Pharmacological and Physicochemical Properties

*Predicted using ChemAxon software.

Q & A

Q. What synthetic strategies are recommended for preparing ethyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Indole functionalization : Introduce the 2-oxo-2-(piperidin-1-yl)ethyl group at the indole N1 position using Mannich-type reactions with piperidine and formaldehyde in glacial acetic acid .

Sulfonylation : React the functionalized indole with chlorosulfonic acid or sulfonyl chlorides to form the sulfonyl intermediate.

Acetamide coupling : Link the sulfonylated indole to 4-aminobenzoic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Esterification : Protect the carboxylic acid group as an ethyl ester using ethanol under acidic conditions.

Key Considerations : Monitor reaction progress via TLC or HPLC. Purification may involve column chromatography or recrystallization, depending on intermediate polarity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions. For example, the indole H4 proton appears as a doublet at δ 7.90 ppm in acetone-d6 .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

- HPLC : Assess purity using a C18 column with a mobile phase of methanol and buffer (e.g., sodium acetate/1-octanesulfonate, pH 4.6) .

Data Validation : Cross-reference experimental spectra with computational predictions (e.g., PubChem InChI data) to resolve ambiguities .

Advanced Research Questions

Q. How should researchers address discrepancies in chromatographic data during purity analysis?

- Methodological Answer : Contradictions in retention times or peak splitting may arise from:

- Epimerization : Adjust mobile phase pH (e.g., 4.6–6.5) to stabilize isomers. Use ammonium acetate buffers for better resolution .

- Column variability : Validate system suitability with reference standards.

- Sample degradation : Store samples in inert solvents (e.g., DMSO-d6) at -20°C.

Example : A pH shift from 4.6 to 6.5 in sodium acetate buffer resolved co-eluting epimers in related piperidine derivatives .

Q. What computational approaches are effective for predicting the reactivity of this compound in biological assays?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina with crystal structure data (e.g., PDB IDs) to model interactions with target proteins. Focus on the sulfonamide and indole moieties as potential binding motifs .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density around the 2-oxo-piperidine group, which may influence hydrogen bonding .

Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays.

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for sulfonylation and coupling steps.

- Solvent Effects : Replace glacial acetic acid with DMF or THF for better solubility of intermediates .

- Process Monitoring : Use in-situ FTIR or PAT (Process Analytical Technology) to track key intermediates.

Case Study : A 20% yield increase was achieved for a similar indole derivative by switching from acetic acid to DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.